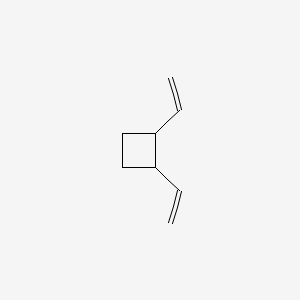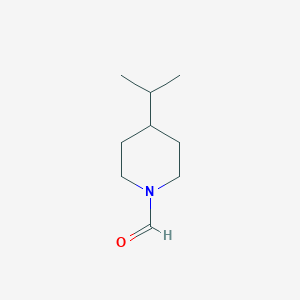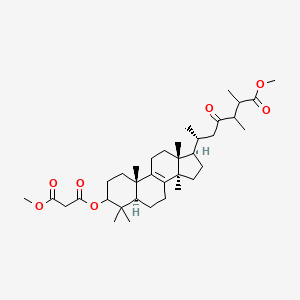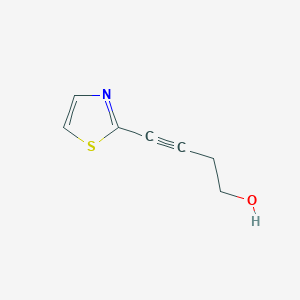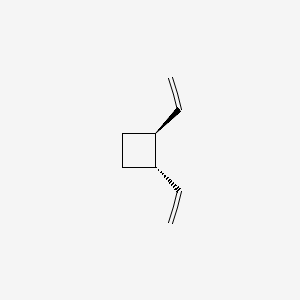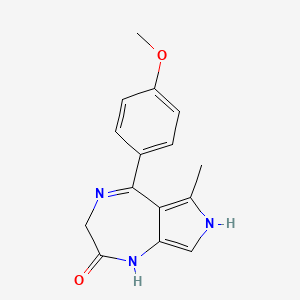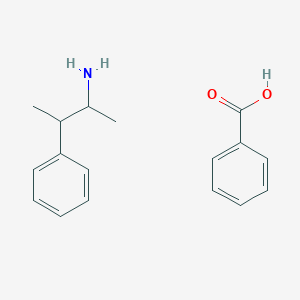
Benzoic acid; 3-phenylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid; 3-phenylbutan-2-amine: is a compound that combines the properties of benzoic acid and 3-phenylbutan-2-amine Benzoic acid is a simple aromatic carboxylic acid, while 3-phenylbutan-2-amine is an amine with a phenyl group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Benzoic Acid Synthesis
Oxidation of Toluene: Benzoic acid is commonly produced by the catalytic oxidation of toluene with air in the presence of catalysts such as vanadium pentoxide (V2O5) or manganese and cobalt acetates.
Hydrolysis of Benzonitrile: Another method involves the hydrolysis of benzonitrile with sodium hydroxide (NaOH) to produce benzoic acid.
-
3-Phenylbutan-2-amine Synthesis
Reductive Amination: This method involves the reaction of 3-phenylbutan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
3-Phenylbutan-2-amine: Industrial production typically involves large-scale reductive amination processes, where the ketone precursor is reacted with ammonia or an amine under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
-
Reduction
- Reduction of benzoic acid can yield benzyl alcohol under appropriate conditions.
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and nitric acid (HNO3) are commonly used oxidizing agents for benzoic acid.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in the reduction of benzoic acid.
Major Products
Oxidation: Phenol and its derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
Benzoic acid; 3-phenylbutan-2-amine: has several applications in scientific research:
-
Chemistry
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential antimicrobial properties .
- Studied for its role in metabolic pathways and enzyme interactions.
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of Benzoic acid; 3-phenylbutan-2-amine involves several pathways:
-
Benzoic Acid
- Conjugated to glycine in the liver and excreted as hippuric acid .
- Acts as a fungistatic agent by inhibiting the growth of fungi.
-
3-Phenylbutan-2-amine
- Interacts with various receptors and enzymes in the body, potentially affecting neurotransmitter levels and metabolic pathways.
Comparison with Similar Compounds
Benzoic acid; 3-phenylbutan-2-amine: can be compared with other similar compounds:
-
Benzoic Acid
- Similar compounds include phenylacetic acid and benzaldehyde .
- Unique due to its simple aromatic structure and carboxylic acid functional group.
-
3-Phenylbutan-2-amine
- Similar compounds include amphetamine and phenethylamine.
- Unique due to the presence of a phenyl group attached to a butane chain, which influences its chemical properties and biological activity.
Conclusion
This compound: is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique combination of benzoic acid and 3-phenylbutan-2-amine properties makes it a valuable subject of study for researchers and scientists.
Properties
CAS No. |
6306-72-5 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
benzoic acid;3-phenylbutan-2-amine |
InChI |
InChI=1S/C10H15N.C7H6O2/c1-8(9(2)11)10-6-4-3-5-7-10;8-7(9)6-4-2-1-3-5-6/h3-9H,11H2,1-2H3;1-5H,(H,8,9) |
InChI Key |
WGLHGQOWMGPQIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)N.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


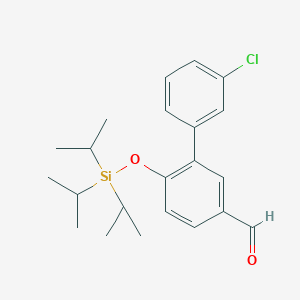
![5-[[5-Hydroxy-4-(methoxymethyl)-6-methyl-pyridin-3-yl]methyldisulfanyl methyl]-4-(methoxymethyl)-2-methyl-pyridin-3-ol dihydrochloride](/img/structure/B13796834.png)
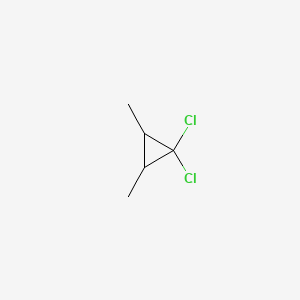

![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)
![Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B13796860.png)
